sodium;2-hydroxyacetate

Thermogravimetry Differential Thermal Analysis Process Chemistry

Sodium 2-hydroxyacetate (CAS 2836-32-0), systematically referred to as sodium glycolate, is the monosodium salt of the simplest alpha-hydroxy acid, glycolic acid. It is a white to off-white crystalline powder with a molecular weight of 98.03 g/mol and high aqueous solubility (>50 g/100 mL at 20°C).

Molecular Formula C2H3NaO3
Molecular Weight 99.026 g/mol
Cat. No. B12062160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namesodium;2-hydroxyacetate
Molecular FormulaC2H3NaO3
Molecular Weight99.026 g/mol
Structural Identifiers
SMILESC(C(=O)[O-])O.[Na+]
InChIInChI=1S/C2H4O3.Na/c3-1-2(4)5;/h3H,1H2,(H,4,5);/q;+1/p-1/i2+1;
InChIKeyVILMUCRZVVVJCA-CGOMOMTCSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium 2-Hydroxyacetate (Sodium Glycolate) for Scientific and Industrial Procurement: Comparative Baseline


Sodium 2-hydroxyacetate (CAS 2836-32-0), systematically referred to as sodium glycolate, is the monosodium salt of the simplest alpha-hydroxy acid, glycolic acid. It is a white to off-white crystalline powder with a molecular weight of 98.03 g/mol and high aqueous solubility (>50 g/100 mL at 20°C) . As a carboxylate salt, it functions as a weak base, a pH buffer, a chelating agent for divalent and trivalent metal ions, and a processing aid in pharmaceutical, cosmetic, and industrial cleaning formulations . Its physical state (crystalline solid as opposed to liquid glycolic acid), reduced acute toxicity, and distinct thermal and crystallographic properties form the foundational reasons for its selection over closely related substances.

High-temperature processing buffer with solid-state integrity
Chelation and pH buffering for aqueous formulations
Reported lower acute toxicity context vs glycolic acid

Why Sodium 2-Hydroxyacetate Procurement Cannot Default to In-Class Substitutes


Substituting sodium 2-hydroxyacetate with glycolic acid, sodium lactate, or other glycolate salts introduces measurable shifts in thermal processing windows, analytical identification patterns, and toxicological profiles. Unlike the free acid, the sodium salt maintains solid-state integrity up to 217°C, enabling high-temperature processing where glycolic acid would melt and decompose prematurely by 79°C [1]. The sodium cation imparts a unique chiral crystal lattice (space group P2₁2₁2₁) not observed in potassium or ammonium glycolate analogs, which is a definitive fingerprint for X-ray diffraction-based identity testing and patent protection [2]. Furthermore, the salt's approximately 3.5-fold higher oral LD50 compared to glycolic acid alters the entire safety-handling, shipping, and waste-disposal calculus for industrial bulk purchasers . Generic substitution therefore carries quantifiable risks in process reproducibility, analytical compliance, and occupational safety.

Thermal processing window shifts
Sodium salt maintains solid state above 200°C; free acid decomposes early, risking process failure.
Crystal lattice identity mismatch
Unique P2₁2₁2₁ space group not replicated by K⁺/NH₄⁺/Rb⁺ glycolate analogs, altering XRD fingerprint.
Toxicological profile divergence
Reported LD50 difference may shift hazard classification, transport, and PPE requirements vs free acid.

Quantitative Differentiation Evidence for Sodium 2-Hydroxyacetate Versus Closest Analogs


Thermal Stability: Melt Integrity of Sodium Glycolate vs. Glycolic Acid

Simultaneous TG-DTA analysis demonstrates a pronounced divergence in solid-state thermal stability between sodium glycolate and its parent acid, glycolic acid. The sodium salt exhibits a sharp endothermic melting peak at 217°C without mass loss, whereas glycolic acid melts at 79°C and immediately begins to volatilize and decompose between 79–200°C [1]. This 138°C increase in the intact solid-state window translates into a tangible advantage for any formulation or manufacturing step involving elevated temperatures.

Thermal Stability
Head-to-head
Sodium glycolate Melting endotherm 217°C, stable
Glycolic acid Melts 79°C, mass loss 79–200°C
Δ 138°C solid-state window
Supports thermal processing buffer selection
Dry air, 10°C/min TG-DTA
Thermogravimetry Differential Thermal Analysis Process Chemistry

Crystallographic Identity: Unique Chiral Space Group of Sodium Glycolate vs. Isostructural K, NH4, and Rb Salts

Single-crystal X-ray diffraction analysis reveals that sodium glycolate–glycolic acid (SGGA) crystallizes in the chiral orthorhombic space group P2₁2₁2₁2₁, a structural feature not shared by its potassium, ammonium, or rubidium counterparts. Potassium glycolate glycolic acid (PGGA), ammonium glycolate glycolic acid (AGGA), and rubidium glycolate glycolic acid (RGGA) are isostructural, while SGGA is structurally distinct [1]. The powder X-ray diffraction (PXRD) pattern of SGGA is 'distinctly different' from other A(C₂H₃O₃)(C₂H₄O₃) glycolates, providing a definitive solid-state fingerprint.

Crystal Identity
Head-to-head
SGGA P2₁2₁2₁ chiral space group
PGGA/AGGA/RGGA Isostructural, different space group
Unique PXRD fingerprint for ID testing
Enables definitive solid-state identity testing
Single-crystal XRD, 293 K
X-ray Crystallography Solid-State Characterization Polymorph Screening

Metal-Chelation Strength: Glycolate vs. Lactate Stability Constants with Trivalent Rare Earths

Potentiometric determination of stepwise stability constants for trivalent rare earth metal complexes at μ=0.10 and 20°C established the rank order of ligand strength as glycolate < lactate < α-hydroxyisobutyrate [1]. For Tb³⁺ specifically, the log K₁ for glycolate is 2.72±0.18, which is numerically lower than the values for D-gluconate (2.96±0.11) and α-isosaccharinate (3.07±0.08) [2]. This lower binding affinity is a double-edged characteristic: it signifies weaker sequestration, but also easier metal release in applications where transient chelation is required.

Chelation Strength
Class-level
log K₁ = 2.72±0.18 (Tb³⁺)
Glycolate < lactate < α-hydroxyisobutyrate
Weaker chelate supports reversible metal release
Potentiometric, μ=0.10, 20°C
Stability Constants Chelation Rare Earth Separations

Acute Oral Toxicity: Sodium Glycolate vs. Glycolic Acid LD50

The oral LD50 of sodium glycolate in rats is reported as 7,110 mg/kg , whereas the free acid, glycolic acid, exhibits an oral LD50 in rats of 1,950–2,040 mg/kg [1]. This represents an approximate 3.5–3.6-fold reduction in acute lethality upon neutralization and salt formation. The salt's higher LD50 relaxes specific handling, storage, and transport requirements and broadens the permissible inventory thresholds for industrial facilities.

Acute Oral Toxicity
Reported
Sodium glycolate 7,110 mg/kg (rat)
Glycolic acid ~2,000 mg/kg (rat)
~3.5× higher LD50
Informs hazard classification review
Oral rat, separate studies; verify SDS
Acute Toxicology Safety Assessment Handling Classification

Functional Differentiation in Formulation: Buffer Salt vs. Acidic Exfoliant

In cosmetic and personal care formulations, sodium glycolate is categorically distinguished from glycolic acid by its functional mechanism. The 1% aqueous solution of sodium glycolate exhibits a pH of approximately 8–9 , placing it in the skin-neutral to mildly alkaline range where it functions exclusively as a pH adjuster and buffer, not as a proton-donating exfoliant. In contrast, glycolic acid in solution has a pH of ~2 (50 g/L in H₂O) and lowers stratum corneum pH to drive corneocyte desquamation [1]. This mechanistic gulf means the two ingredients are not interchangeable in a formulation without fundamentally altering the product's biological endpoint.

Functional pH Gap
Class-level
1% sodium glycolate pH 8–9 (buffer)
5% glycolic acid pH ~2 (exfoliant)
Binary functional outcome: buffer vs exfoliant
Defines cosmetic functional claim pathway
Aqueous solution, room temp.
Cosmetic Chemistry pH Adjustment Exfoliation

High-Value Application Scenarios for Sodium 2-Hydroxyacetate Selection


High-Temperature Electroless Plating and Metal Finishing Buffer

Electroless nickel and nickel-iron alloy plating baths operate at elevated temperatures (typically 85–95°C) and require robust pH buffering to maintain deposition rates and coating quality. Sodium glycolate is specifically cited as a buffer in electroless plating formulations . The key selection criterion over glycolic acid, sodium acetate, or boric acid is its thermal integrity: sodium glycolate remains a crystalline solid up to 217°C [1], ensuring it does not volatilize or prematurely decompose during bath make-up and continuous operation, a failure mode documented for glycolic acid which begins mass loss at 79°C.

Pharmaceutical Tablet Formulation Requiring a Multi-Functional Excipient

In oral solid dosage forms, sodium glycolate functions simultaneously as a disintegrant, suspending agent, and buffering agent . The procurement advantage over single-function alternatives such as croscarmellose sodium or sodium starch glycolate (which are primarily disintegrants) lies in its ability to also control local pH within the tablet matrix, a property leveraged to enhance the dissolution rate of weakly basic or acid-labile drugs. Additionally, its oral LD50 of 7,110 mg/kg supports a favorable safety margin for excipient loading.

Hard-Surface Industrial Cleaning Formulations in Hard Water

Sodium glycolate chelates calcium and magnesium ions in hard water, improving surfactant efficiency and preventing scale precipitation . Compared to stronger chelators such as EDTA or sodium gluconate, glycolate forms a weaker, more labile metal complex [2], which is advantageous in cleaning applications where biodegradable, low-persistence chelation is required for environmental compliance. The compound's hygroscopic nature further supports its role as a humectant in cleaning concentrates.

Rare Earth Element Separation and Analytical Chemistry

The established lower stability constants of glycolate with trivalent lanthanides relative to lactate or α-hydroxyisobutyrate [2] make sodium glycolate the preferred eluent or complexing buffer when chromatographic resolution requires a gentle, easily reversible ligand. In ion-exchange separations of rare earth mixtures, glycolate's weaker binding facilitates sharper elution bands and reduces the acid concentration needed for post-column metal recovery, directly reducing operational chemical costs.

Application
Selection Property
Validation Focus
Electroless plating buffer
Solid-state integrity at elevated temperatures
Onset of decomposition and bath stability
Oral solid dosage excipient
Disintegrant & pH buffering capacity
Dissolution rate and local pH control
Hard-surface cleaning chelator
Biodegradable weak chelation
Hard-water scale inhibition and surfactant compatibility
Rare earth ion-exchange eluent
Weak, reversible lanthanide complexation
Elution band resolution and acid recovery
Quote Request

Request a Quote for sodium;2-hydroxyacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.